Caesalmin B
Overview
Description
Caesalmin B is a furanoditerpenoid lactone isolated from the plant Caesalpinia minax. This compound has garnered attention due to its notable antiviral properties . It belongs to the cassane diterpenoid family, which is known for its diverse pharmacological activities, including anti-inflammatory, antitumor, antimalarial, antimicrobial, antiviral, antioxidant, and antinociceptive properties .
Preparation Methods
Caesalmin B is typically isolated from the seeds of Caesalpinia minax. The extraction process involves the use of organic solvents such as dichloromethane (CH₂Cl₂) to obtain the crude extract, which is then subjected to various chromatographic techniques to purify the compound.
Chemical Reactions Analysis
Caesalmin B undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of furanoditerpenoids and their derivatives.
Mechanism of Action
The mechanism by which Caesalmin B exerts its effects involves several molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB and MAPK .
Comparison with Similar Compounds
Caesalmin B can be compared to other cassane diterpenoids such as Caesalmin C, Caesalmin J, and Caesalpinins. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities .
Similar Compounds
- Caesalmin C
- Caesalmin J
- Caesalpinin A
- Caesalpinin B
These compounds, like this compound, exhibit a range of pharmacological activities, but each has unique properties that make them suitable for different applications .
Properties
IUPAC Name |
[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBMHMVGIRRPBD-XTVZKPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for Caesalmin B and related compounds from Caesalpinia crista?
A1: Research indicates that this compound, alongside other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, exhibits in vitro antimalarial activity against the growth of Plasmodium falciparum. [, ] While the precise mechanism of action remains unelaborated, these compounds demonstrate dose-dependent inhibition of parasite growth. Notably, a closely related compound, Norcaesalpinin E, exhibited the most potent inhibitory activity within this group. []
Q2: Which structural features are characteristic of this compound and its related diterpenes?
A2: this compound belongs to the cassane-type diterpenes, a class of compounds characterized by a specific tetracyclic carbon skeleton. While the provided abstracts do not explicitly detail this compound's structure, they highlight that spectroscopic analyses, including techniques like NMR and mass spectrometry, were crucial in elucidating the structures of these compounds. [, ] Researchers interested in the detailed structural characterization of this compound would need to consult the full research articles or associated supplementary information for specific spectroscopic data.
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